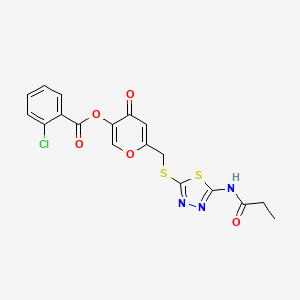
5-(Trifluoromethyl)benzothiophene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)benzothiophene-2-carbonitrile is a chemical compound . It is available for purchase from various suppliers .
Synthesis Analysis
The synthesis of thiophene derivatives, which includes compounds like 5-(Trifluoromethyl)benzothiophene-2-carbonitrile, has been a topic of interest in recent scientific literature . A variety of methods have been used, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . In one example, a copper chloride-catalyzed cascade cyclization of 1,6-enynes with potassium sulfide was used to synthesize related compounds .Molecular Structure Analysis
The molecular structure of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile can be found in various chemical databases .Chemical Reactions Analysis
Thiophene-based compounds, including 5-(Trifluoromethyl)benzothiophene-2-carbonitrile, have been studied for their chemical reactions . For instance, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile can be found in chemical databases .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Supramolecular Chemistry
Research into benzothiazepines and related structures like benzene-1,3,5-tricarboxamides (BTAs) has shown significant promise in nanotechnology, polymer processing, and biomedical applications due to their self-assembly into nanometer-sized structures stabilized by hydrogen bonding. These compounds exhibit versatility as supramolecular building blocks, underscoring the potential for developing novel materials with precise molecular organization (Cantekin, de Greef, & Palmans, 2012).
Biological Significance in Medicinal Chemistry
Triazines and related heterocyclic compounds have been extensively studied for their wide range of biological activities, including antibacterial, antifungal, anti-cancer, and anti-inflammatory effects. This research area showcases the therapeutic potential of nitrogen-containing heterocycles, highlighting the importance of structural diversity in drug discovery (Verma, Sinha, & Bansal, 2019).
Advances in Heterocyclic Compound Synthesis
The synthesis of indoles and related compounds has been a focal point of organic chemistry, demonstrating the continuous innovation in creating biologically active molecules. Such research efforts have led to a variety of synthetic routes, offering a toolbox for constructing complex heterocycles that could include structures similar to 5-(Trifluoromethyl)benzothiophene-2-carbonitrile for potential pharmaceutical applications (Taber & Tirunahari, 2011).
Environmental and Material Chemistry
The exploration of materials such as graphene-family nanomaterials and their interactions with biological systems provides a glimpse into the interdisciplinary nature of modern scientific research, where materials science meets biology and toxicology. Such studies are pivotal for assessing the safety and biomedical applications of novel materials, including those derived from or related to heterocyclic compounds (Sanchez, Jachak, Hurt, & Kane, 2012).
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)-1-benzothiophene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F3NS/c11-10(12,13)7-1-2-9-6(3-7)4-8(5-14)15-9/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLBXWNOWSWXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)benzothiophene-2-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2913672.png)



![benzo[b]thiophen-2-yl(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2913679.png)
![1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(thiophen-2-yl)urea](/img/structure/B2913680.png)

![3-[(4-chlorophenyl)methyl]-4-oxo-N-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2913683.png)

![3-oxo-N-propyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2913686.png)

![[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B2913688.png)
![(4R)-4-Ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2913689.png)